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Cat. No.: B10822154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cefiderocol is a novel siderophore cephalosporin antibiotic developed to combat infections

caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its unique structure,

featuring a catechol moiety on the C-3 side chain, enables a "Trojan horse" mechanism of entry

into bacterial cells by exploiting their iron acquisition systems.[5][6][7][8][9][10] This guide

provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of

cefiderocol sulfate tosylate, summarizing key data, experimental methodologies, and the

mechanisms that define its antibacterial activity and potential for resistance.

Pharmacokinetics
Cefiderocol exhibits a pharmacokinetic profile characteristic of a beta-lactam antibiotic, with

linear, dose-proportional kinetics and primary elimination via the kidneys.[4][7][11][12]

Absorption and Distribution
Following intravenous (IV) infusion, the peak plasma concentration (Cmax) and area under the

plasma concentration-time curve (AUC) of cefiderocol increase in proportion to the dose.[10]

[11] The drug is moderately bound to human plasma proteins, primarily albumin, with a binding

percentage ranging from 40% to 60%.[7][13][14] The volume of distribution at steady state in

healthy adults is approximately 18.0 L, which is similar to the volume of extracellular fluid,

indicating its distribution into the interstitial fluid of well-vascularized tissues.[7][13]
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Metabolism and Excretion
Cefiderocol is minimally metabolized.[10] The primary route of elimination is renal excretion of

the unchanged drug.[10][11][12][14][15] In a study with a single radiolabeled dose, 98.6% of

the radioactivity was recovered in the urine (90.6% as unchanged cefiderocol) and 2.8% in the

feces.[10] The terminal elimination half-life in healthy adults is approximately 2 to 3 hours.[7]

[10][11][14] No drug accumulation has been observed after multiple doses administered every

8 hours in healthy subjects.[7][11]

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of cefiderocol in various

populations.

Parameter Healthy Adults
Patients (cUTI
or
HABP/VABP)

Special
Populations

Source

Dosage Regimen 2 g IV over 3 hrs
2 g IV over 3 hrs

q8h

Varied based on

renal function
[10][11][16]

Cmax (Peak

Plasma Conc.)
89.7 mg/L 111 - 115 mg/L --- [10][16]

AUC (Area

Under the Curve)
386 mg·hr/L

394.7 mg·hr/L

(cUTI, 1-hr inf.)
--- [10]

T½ (Elimination

Half-Life)
2.0 - 3.0 hours --- --- [7][11][12][14]

Vd (Volume of

Distribution)
18.0 L ---

15.8 L (Normal

renal function)
[4][7][13]

CL (Clearance) 5.18 L/hr ---

4.70 L/h (Normal

renal function);

1.10 L/h (ESRD)

[4][7][10]

Protein Binding 40% - 60% --- --- [7][11][13][14]

Primary

Excretion

Renal (90.6%

unchanged)
--- --- [10]
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cUTI: Complicated Urinary Tract Infection; HABP/VABP: Hospital-Acquired/Ventilator-

Associated Bacterial Pneumonia; ESRD: End-Stage Renal Disease.

Pharmacodynamics
Cefiderocol's potent activity against a wide range of Gram-negative pathogens, including

carbapenem-resistant strains, is a function of its unique mechanism of action and stability

against β-lactamases.[3][5][11]

Mechanism of Action
Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[5][6] The catechol moiety

on its C-3 side chain chelates ferric iron, mimicking natural siderophores.[5][10][17][18] This

cefiderocol-iron complex is then actively transported across the bacterial outer membrane via

specific iron transporter channels.[5][6][7][17] This active transport mechanism allows

cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance

mechanisms related to porin channel mutations and efflux pumps.[2][8][17] Once in the

periplasm, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by

binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[5]

[6][7][17][19]
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Caption: Cefiderocol's "Trojan horse" mechanism of action.

PK/PD Index and Targets
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Like other β-lactam antibiotics, the pharmacodynamic parameter that best correlates with

cefiderocol's efficacy is the percentage of the dosing interval during which the free drug

concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][7][14]

Animal models have been crucial in defining the magnitude of this parameter required for

various levels of bacterial killing.

PK/PD Target Organism Group
%fT > MIC
Required

Source

Stasis P. aeruginosa 44.4 - 94.7% [1]

1-log₁₀ Reduction P. aeruginosa 50.2 - 97.5% [1]

1-log₁₀ Reduction Enterobacterales 73.3% [20]

1-log₁₀ Reduction P. aeruginosa 77.2% [20]

2-log₁₀ Reduction P. aeruginosa 62.1 - 100% [1]

Spectrum of Activity and Resistance
Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-

negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas

aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][5][11][18] Its

structure confers stability against hydrolysis by a wide range of β-lactamases, including

extended-spectrum β-lactamases (ESBLs) and both serine- (e.g., KPC, OXA-48) and metallo-

(e.g., NDM, VIM, IMP) carbapenemases.[2][3][6][17][18]

However, resistance to cefiderocol can emerge and is often multifactorial.[21][22] Key

mechanisms include:

β-Lactamase Expression: High levels of certain β-lactamases, particularly NDM-type metallo-

β-lactamases, are strongly associated with resistance.[2][21][22][23]

Siderophore Receptor Mutations: Alterations or mutations in the genes encoding iron

transporters (e.g., cirA, fiu, piuA) can reduce drug uptake.[2][21][22][24]

Target Modification: Changes in PBP3 can reduce binding affinity.[24]
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Permeability and Efflux: Although cefiderocol can bypass porin channels, alterations in

membrane permeability (e.g., porin loss) and overexpression of efflux pumps can contribute

to resistance, often in concert with other mechanisms.[2][8][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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